Isooctyl 2-(2,4-dichlorophenoxy)propionate
Overview
Description
Isooctyl 2-(2,4-dichlorophenoxy)propionate, also known as dichlorprop-isooctyl, is a chemical compound with the molecular formula C17H24Cl2O3. It is commonly used as a herbicide, particularly in agricultural settings, to control broadleaf weeds. The compound is an ester derivative of 2,4-dichlorophenoxypropionic acid and is known for its effectiveness in plant growth regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isooctyl 2-(2,4-dichlorophenoxy)propionate is synthesized through the esterification of 2,4-dichlorophenoxypropionic acid with isooctanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in batch or continuous reactors, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isooctyl 2-(2,4-dichlorophenoxy)propionate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxypropionic acid and isooctanol.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents and conditions used.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxypropionic acid and isooctanol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Substituted derivatives of the original compound
Scientific Research Applications
Isooctyl 2-(2,4-dichlorophenoxy)propionate has a wide range of scientific research applications, including:
Agriculture: Used as a herbicide to control broadleaf weeds in crops such as cereals, maize, and grasslands.
Plant Physiology: Studied for its effects on plant growth regulation and hormone pathways.
Environmental Science: Investigated for its environmental impact and degradation pathways in soil and water.
Analytical Chemistry: Used as a standard in analytical methods for the detection and quantification of herbicides .
Mechanism of Action
The mechanism of action of isooctyl 2-(2,4-dichlorophenoxy)propionate involves its role as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It binds to auxin receptors in plant cells, leading to uncontrolled cell division and growth, ultimately causing the death of susceptible plants. The compound disrupts normal cellular processes and interferes with the regulation of gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-mimicking properties.
Mecoprop (MCPP): A related compound with similar herbicidal activity.
Dicamba: Another synthetic auxin herbicide with a different chemical structure but similar mode of action
Uniqueness
Isooctyl 2-(2,4-dichlorophenoxy)propionate is unique in its specific ester structure, which affects its solubility, volatility, and overall effectiveness as a herbicide. The isooctyl ester form provides improved stability and persistence in the environment compared to other similar compounds .
Properties
IUPAC Name |
octan-2-yl 2-(2,4-dichlorophenoxy)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2O3/c1-4-5-6-7-8-12(2)21-17(20)13(3)22-16-10-9-14(18)11-15(16)19/h9-13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUQMZZBOQUNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28631-35-8 | |
Record name | Dichlorprop-isoctyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631358 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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